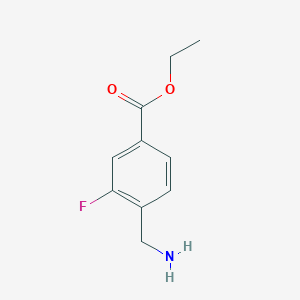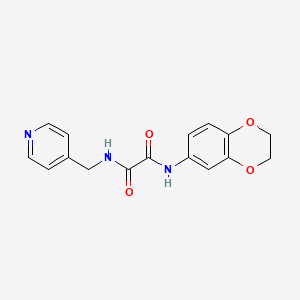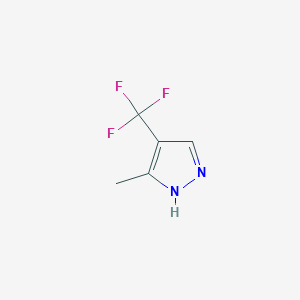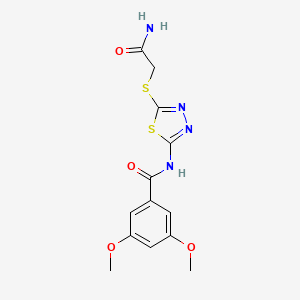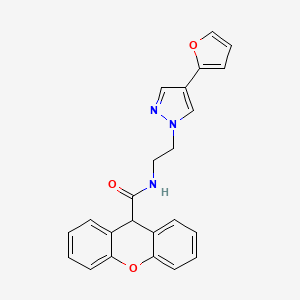
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of furan-based derivatives, including compounds structurally related to the compound , has been reported in the literature . For instance, a general procedure for the synthesis of a related compound, N-(1-(furan-2-yl)-3-(2-isonicotinoylhydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide, involves the addition of 4-Pyridine carbohydrazide to a suspension of a precursor compound in 100% ethanol .Molecular Structure Analysis
The molecular structure of furan-based compounds can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–VIS, and NMR . The optimized molecular structure and vibrational frequencies can be determined using these techniques, and the results can be compared with theoretical values obtained using density functional theory (DFT) calculations .Chemical Reactions Analysis
Furan-based compounds are involved in various chemical reactions. For instance, they play a role in synthesizing and modifying heterocyclic compounds through photochemical methods. Additionally, they can undergo reactions to form new heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of furan-based compounds can be analyzed using various techniques. For instance, vibrational spectral analysis can provide insights into the structural characteristics of the compound . Additionally, the molecular weight and other properties can be computed .科学的研究の応用
Antibacterial Activity
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide: has been explored for its potential antibacterial properties. The furan and pyrazole moieties present in the compound are known to contribute to antibacterial activity. Research indicates that derivatives of this compound could be effective against both gram-positive and gram-negative bacteria .
Antimicrobial Resistance
The compound’s structure allows for the synthesis of analogs that can be used to combat antimicrobial resistance. By modifying the furan and pyrazole components, researchers can develop new drugs with distinct mechanisms of action, which is crucial in the fight against drug-resistant strains .
Protein Tyrosine Kinase Inhibition
This compound has shown promise in inhibiting protein tyrosine kinases (PTKs), which play a critical role in cell signaling pathways. PTKs are involved in regulating cellular functions such as growth and differentiation, and their dysfunction can lead to cancer. Derivatives of this compound could serve as PTK inhibitors, offering a pathway to anticancer therapies .
Synthesis of Novel Furan Derivatives
The compound serves as a precursor in the synthesis of novel furan derivatives. These derivatives have a wide range of applications, including the development of new materials and pharmaceuticals. The furan ring, in particular, is a valuable component in organic synthesis due to its reactivity and the diversity of reactions it can undergo .
Pharmacological Properties
Furan derivatives, including those related to this compound, exhibit a broad spectrum of pharmacological properties. They have been used as anti-inflammatory, analgesic, antidepressant, antihypertensive, and anticancer agents. The compound’s structure allows for the exploration of these diverse biological activities .
Anticancer Activity
The structural features of this compound, particularly the xanthene and furan rings, make it a candidate for the development of anticancer drugs. Research into furan derivatives has shown potential in creating compounds that can target cancer cells selectively, reducing the side effects typically associated with chemotherapy .
作用機序
While the specific mechanism of action for “N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide” is not available, furan-based derivatives have been evaluated for their cytotoxic and tubulin polymerization inhibitory activities . These compounds can cause disruptions in the G2/M phase of the cell cycle, suggesting that cell death occurs via an apoptotic cascade .
特性
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-23(24-11-12-26-15-16(14-25-26)19-10-5-13-28-19)22-17-6-1-3-8-20(17)29-21-9-4-2-7-18(21)22/h1-10,13-15,22H,11-12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPWNYJENMQZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=C(C=N4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


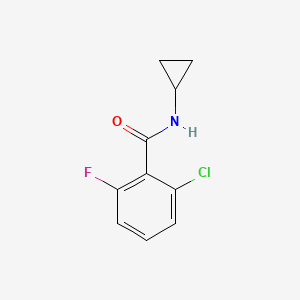
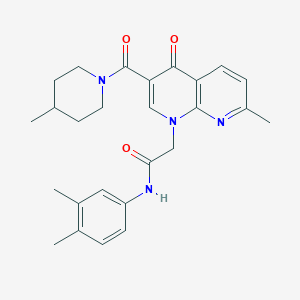
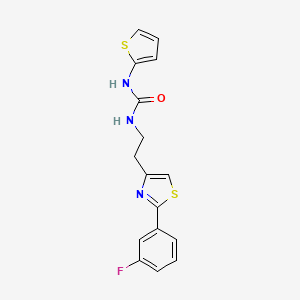
![methyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2854137.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2854140.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2854141.png)

